Grandifolione

Description

Overview of Natural Products Chemistry in Bioactive Compound Discovery

Natural products chemistry is a cornerstone in the search for new drugs and other biologically active substances. nih.govufl.eduresearchgate.netopenaccessjournals.comworldscientific.com Historically, traditional medicine systems have utilized natural sources for treating various ailments, providing a foundation for scientific investigation into the active principles responsible for these effects. nih.govopenaccessjournals.com Modern natural product chemistry employs advanced spectroscopic and chromatographic techniques for the isolation and structural elucidation of these complex molecules. nih.govopenaccessjournals.comuonbi.ac.ke The continued exploration of biodiversity, even from underexplored sources like marine organisms, holds significant potential for uncovering novel bioactive compounds. nih.govufl.edu

Significance of Limonoids as a Class of Highly Oxygenated Triterpenoids

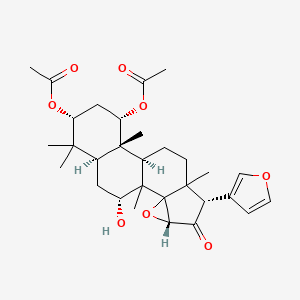

Limonoids represent a significant class of highly oxygenated triterpenoids. capes.gov.brnih.govscispace.comresearchgate.net These compounds are predominantly found in plants belonging to the Meliaceae and Rutaceae families, although they can also occur less frequently in other families such as Cneoraceae and Simaroubaceae. capes.gov.brscispace.comresearchgate.netresearchgate.net The term "limonoid" originates from limonin (B1675406), a compound first identified for its bitter taste in citrus seeds. capes.gov.brnih.govscispace.comresearchgate.net Limonoids are characterized by a modified triterpene structure, often containing a furan (B31954) ring attached to the D-ring and possessing multiple oxygen-containing functional groups. capes.gov.br Their structural complexity and high degree of oxidation contribute to a wide array of observed biological activities. capes.gov.brnih.govscispace.com

Historical Context of Grandifolione Discovery and Initial Characterization

This compound is a limonoid that has been identified in the genus Khaya, which belongs to the Meliaceae family. researchgate.netafricaresearchconnects.com Specifically, it has been isolated from Khaya anthotheca and Khaya grandifoliola. researchgate.netafricaresearchconnects.combibliomed.orgscribd.com Early research into Khaya species was often driven by their traditional uses in African medicine, particularly for treating fevers and infections, including malaria. africaresearchconnects.comresearchgate.netnih.gov The isolation and characterization of this compound, along with other limonoids like 7-deacetylkhivorin (B10754274), from the seed petroleum ether extract of Khaya anthotheca has been reported. africaresearchconnects.combibliomed.orgscribd.com Initial characterization involves the use of spectroscopic methods such as NMR, IR, UV, and MS to determine the compound's structure. uonbi.ac.ke Studies have indicated that this compound is a bicyclo (3, 3, 1) nonane (B91170) derivative of phragmaline. researchgate.netgla.ac.uk Oxidative cleavage of this compound has been shown to lead to khivorin (B10754266). gla.ac.uk

Research Trajectories and Academic Relevance of this compound in Bioactive Compound Research

Research involving this compound has primarily focused on its biological activities, particularly its potential as an antiprotozoal agent. Studies have investigated its activity against Plasmodium falciparum, the parasite responsible for malaria, as well as Trypanosoma brucei rhodesiense and Leishmania donovani. researchgate.netafricaresearchconnects.com These investigations often involve in vitro assays to determine the compound's efficacy against these pathogens. researchgate.netafricaresearchconnects.comukzn.ac.zanih.gov The academic relevance of this compound lies in its contribution to the understanding of the bioactive potential of limonoids from the Khaya genus and other Meliaceae species. researchgate.net Research trajectories include further exploration of its mechanism of action, potential modifications to enhance activity or selectivity, and comparative studies with other related limonoids. capes.gov.brnih.govjst.go.jp The study of natural products like this compound continues to be relevant in academic research for identifying lead compounds with diverse biological activities. ufl.eduresearchgate.netopenaccessjournals.comworldscientific.com

Detailed research findings regarding the antiprotozoal activity of this compound have been reported. For instance, studies have shown its activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. researchgate.netafricaresearchconnects.com

Here is a table summarizing some reported antiprotozoal activity data for this compound:

| Compound | Source Plant | Parasite | IC50 (µg/ml) | Reference |

| This compound | Khaya anthotheca | Plasmodium falciparum (K1 strain) | Inhibited K1 strain scribd.com | scribd.com |

| This compound | Khaya anthotheca | Trypanosoma brucei rhodesiense | 10.66 researchgate.net | researchgate.net |

| This compound | Khaya anthotheca | Trypanosoma cruzi | 20.97 researchgate.net | researchgate.net |

| This compound | Khaya anthotheca | Leishmania donovani | 13.31 researchgate.net | researchgate.net |

Note: IC50 values can vary depending on the specific assay conditions and parasite strains used.

Further research has also compared the activity and cytotoxicity of this compound with other compounds. For example, in one study, this compound was found to be less toxic to L6 cells compared to 7-deacetylkhivorin, while both showed activity against the K1 strain of P. falciparum. ukzn.ac.za

Here is a table comparing the activity and cytotoxicity of this compound and 7-Deacetylkhivorin:

| Compound | Parasite | Activity Against K1 strain | Cytotoxicity (L6 cells) | Selectivity Index (SI) | Reference |

| This compound | Plasmodium falciparum | Active | Less toxic than 7-deacetylkhivorin ukzn.ac.za | 64 ukzn.ac.za | ukzn.ac.za |

| 7-Deacetylkhivorin | Plasmodium falciparum | Active | More toxic than this compound ukzn.ac.za | 11 ukzn.ac.za | ukzn.ac.za |

The study of this compound contributes to the broader understanding of the structure-activity relationships within the limonoid class and their potential as lead compounds for the development of new therapeutic agents, particularly for neglected tropical diseases like malaria and trypanosomiasis. africaresearchconnects.comnih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

14051-20-8 |

|---|---|

Molecular Formula |

C7H7NaO3S |

Origin of Product |

United States |

Natural Occurrence and Isolation Strategies of Grandifolione

Botanical Sources of Grandifolione Production

The primary sources of this compound are found within the Meliaceae family, particularly within the Khaya genus. researchgate.net

The genus Khaya, belonging to the Meliaceae family, is a well-established source of limonoids, including this compound. researchgate.netresearchgate.net This genus comprises several recognized species distributed across tropical Africa and Madagascar. researchgate.netscribd.com The Meliaceae family, in general, is known for producing a wide range of compounds, with tetranortriterpenoids like limonoids being particularly characteristic. researchgate.net

Research has specifically identified Khaya anthotheca and Khaya grandifoliola as key species containing this compound. researchgate.netafricaresearchconnects.comiita.orgresearchgate.netscispace.comnih.govresearchgate.net Khaya grandifoliola is widely distributed in semi-deciduous forests and along watercourses in savanna areas from Guinea east to Sudan and Uganda. iita.orgprota4u.orgworldagroforestry.org Khaya anthotheca also occurs in moist semi-deciduous forests, sometimes in rocky and hilly areas alongside Khaya grandifoliola. prota4u.org These species are economically important for their timber, often referred to as "African mahogany." iita.orgprota4u.orgworldagroforestry.org

Here is a summary of the reported sources:

| Species | Plant Part | Reference |

| Khaya anthotheca | Seeds | researchgate.netresearchgate.netafricaresearchconnects.comnih.govresearchgate.netjocmr.com |

| Khaya grandifoliola | Trunk wood | scispace.comgla.ac.ukrsc.org |

| Khaya grandifoliola | Stem bark | researchgate.netscispace.com |

Extraction Methodologies for this compound

The isolation of this compound from plant material typically involves solvent extraction techniques.

Solvent extraction is a common method employed to isolate this compound from Khaya species. Petroleum ether has been specifically used for the extraction of this compound from the seeds of Khaya anthotheca. researchgate.netresearchgate.netafricaresearchconnects.comnih.govresearchgate.netjocmr.com Another study on Khaya grandifoliola heartwood utilized ethyl acetate (B1210297) in a Soxhlet apparatus for extraction. gla.ac.ukrsc.org The powdered stem bark of Khaya grandifoliola has also been extracted with various solvents, including n-hexane, chloroform, and ethyl acetate, in addition to water and ethanol. researchgate.net Sequential fractionation with solvents of increasing polarities is a strategy used to prepare extracts for further purification. nih.gov

While the provided search results mention various extraction solvents and plant parts, detailed information specifically on the optimization of extraction parameters for maximizing this compound yield is limited within the context. General extraction parameters such as solvent type, time, and temperature are known to influence the yield and composition of plant extracts. nih.gov However, specific studies focused solely on optimizing these parameters for this compound extraction from Khaya species are not detailed in the provided snippets. One study mentions sequential extraction using solvents like petroleum ether, CH2Cl2, and methanol/water, implying a systematic approach to isolate compounds with different polarities. researchgate.netresearchgate.net

Structural Elucidation and Spectroscopic Characterization of Grandifolione

Fundamentals of Structural Determination in Natural Products

The structural determination of natural products is a cornerstone of organic chemistry and involves a systematic process to identify the molecular formula, connectivity of atoms, functional groups, relative stereochemistry, and absolute stereochemistry of a compound. This process is crucial for understanding the compound's physical, chemical, and biological properties. Modern structural elucidation relies heavily on spectroscopic methods, which provide characteristic data based on the interaction of electromagnetic radiation with the molecule. chemicalbook.comnih.gov

Historically, structural determination involved extensive chemical degradation and synthesis. nih.gov However, the advent of advanced spectroscopic techniques has revolutionized the field, allowing for the rapid determination of complex structures, often with minimal sample quantities. chemicalbook.comnih.govuni.lu The primary spectroscopic tools employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. chemicalbook.comnih.gov Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are vital for assigning stereochemistry. arocjournal.comnih.govuni-goettingen.deresearchgate.net X-ray crystallography provides the most definitive information, yielding a three-dimensional structure and, under favorable conditions, the absolute configuration. chemicalbook.comthegoodscentscompany.comthegoodscentscompany.comsemanticscholar.orgdaneshyari.com

Application of Advanced Spectroscopic Techniques for Grandifolione

The structural elucidation of this compound involved the comprehensive analysis of data obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules, providing information about the number and type of atoms, their electronic environment, and their connectivity. nih.govnih.govuni.lunih.govnih.govwikipedia.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are indispensable. ¹H NMR reveals the different types of protons and their coupling interactions, while ¹³C NMR provides information about the carbon skeleton. nih.govnih.gov 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), establish correlations between nuclei, allowing for the mapping of the molecular framework and the assignment of signals. nih.govnih.gov

In the case of this compound, NMR spectroscopy played a central role in its structural determination. The ¹H NMR spectrum of this compound showed characteristic signals that bore a marked resemblance to those of a related lactone, providing initial clues about its structural features. bidd.group Detailed analysis of the ¹H and ¹³C NMR data, likely in conjunction with 2D NMR experiments, allowed for the assignment of resonances to specific atoms within the molecule and the determination of the connectivity of the carbon and hydrogen atoms. nih.govguidetopharmacology.orgfrontiersin.org While specific NMR data tables for this compound were not available in the provided snippets, research indicates that comprehensive NMR studies were performed to establish its planar structure. nih.gov

Mass Spectrometry (MS and MSn) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound. researchgate.netmdpi.comwikidata.orgvegetosindia.orgresearchgate.net High-resolution mass spectrometry can determine the exact molecular weight, which allows for the calculation of the molecular formula. wikidata.orgvegetosindia.org Tandem mass spectrometry (MS/MS or MSn) involves the fragmentation of selected ions and analysis of the resulting product ions, providing insights into the substructures and fragmentation pathways of the molecule. researchgate.netvegetosindia.orgresearchgate.net

Mass spectrometry was utilized in the structural elucidation of this compound and related compounds from Khaya grandifoliola. frontiersin.org Analysis of the mass spectrum of this compound would have provided its molecular weight, which is essential for determining its molecular formula. Furthermore, fragmentation patterns observed in MSn experiments would have offered valuable information about the key structural units within the this compound molecule, supporting the connectivity established by NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. nih.gov Characteristic absorption bands in the IR spectrum correspond to specific functional groups like hydroxyl, carbonyl, and carbon-carbon double bonds. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about conjugated systems and chromophores within the molecule.

In the structural characterization of this compound, IR spectroscopy provided evidence for the presence of key functional groups. The IR spectrum of this compound showed absorption bands, including one around 1700 cm⁻¹, indicative of a carbonyl group. bidd.group UV-Vis spectroscopy would have been used to investigate the presence and nature of any conjugated systems in the molecule. While detailed UV-Vis data for this compound were not provided, these techniques are standard in natural product characterization and would have contributed to confirming the presence of certain functionalities.

Chiroptical Studies and Stereochemical Assignments (e.g., Optical Rotatory Dispersion)

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are essential for determining the stereochemistry of chiral natural products. chemicalbook.comarocjournal.comnih.govuni-goettingen.deresearchgate.net These techniques measure the interaction of chiral molecules with polarized light, providing information about the arrangement of atoms in three-dimensional space. ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light as a function of wavelength, is particularly powerful when combined with computational methods for predicting ECD spectra of possible stereoisomers. nih.govuni-goettingen.de

While specific ORD data for this compound were not detailed in the provided snippets, ECD calculations were utilized in the structural determination of Grandifotane A, a related limonoid isolated from Khaya grandifoliola, to assign its absolute configuration. Given the structural complexity and likely multiple chiral centers in this compound, chiroptical studies, potentially including ECD, would have been crucial for assigning its relative and absolute stereochemistry, likely involving comparison of experimental spectra with calculated data for proposed structures. nih.govuni-goettingen.de

Crystallographic Analysis (e.g., X-ray Diffraction) for Absolute Configuration

X-ray diffraction is a definitive technique for determining the three-dimensional structure of crystalline compounds at the atomic level. chemicalbook.comthegoodscentscompany.comthegoodscentscompany.comsemanticscholar.org By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the arrangement of atoms in the crystal lattice can be determined. For chiral molecules, X-ray diffraction can also provide the absolute configuration, especially if the crystal contains a heavy atom or if anomalous dispersion is significant. thegoodscentscompany.comthegoodscentscompany.comsemanticscholar.orgdaneshyari.com

X-ray crystallography has been applied to the structural determination of limonoids from the Meliaceae family, including related tetranortriterpenoids. frontiersin.org Although a specific mention of a successful X-ray crystallographic analysis of this compound itself was not prominent in the provided snippets, X-ray diffraction was used to determine the absolute configuration of Grandifotane A, a related compound from Khaya grandifoliola. The ability to obtain suitable single crystals is a prerequisite for this technique, and while challenging for some natural products, successful crystallization allows for unambiguous structural and stereochemical assignment. chemicalbook.comdaneshyari.com The use of X-ray analysis on related structures from the same plant source frontiersin.org highlights its importance in confirming stereochemical assignments derived from spectroscopic data and chiroptical studies.

Corroboration of Structure through Chemical Degradation and Derivatization

Generally, chemical degradation involves breaking down a complex molecule into simpler fragments whose structures can be more easily determined. Analysis of these fragments provides crucial information about the connectivity of atoms and the presence of functional groups in the original molecule. For instance, oxidative degradation can cleave carbon-carbon bonds, and the resulting products can help pinpoint the location of double bonds or branching points in a carbon skeleton. nih.gov Hydrolytic degradation, often performed under acidic or basic conditions, is used to break down esters, amides, or glycosidic linkages, revealing the constituent parts of a molecule. wikipedia.org

Derivatization, on the other hand, involves chemically modifying a compound to change its physical or chemical properties, often to make it more amenable to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). Common derivatization reactions include silylation, acylation, and alkylation, which target functional groups like hydroxyl, amine, and carboxyl groups. By converting polar or involatile compounds into less polar and more volatile derivatives, their separation and detection by GC-MS are enhanced. The fragmentation patterns observed in the mass spectra of these derivatives can provide additional structural information, complementing data obtained from other spectroscopic methods like NMR.

Historically, before the widespread availability of advanced spectroscopic techniques, chemical degradation and derivatization were primary methods for determining the structures of complex natural products. These methods allowed chemists to systematically break down molecules and analyze the resulting fragments to build a picture of the original structure. While spectroscopic methods now play a dominant role in structure elucidation, chemical methods can still be valuable for confirming structural assignments, particularly for complex or novel compounds, or for preparing samples for certain analytical techniques.

Chemical Synthesis and Derivatization of Grandifolione

Strategies for Total Synthesis of Limonoid Scaffolds

Total synthesis of tetranortriterpenoids, also known as limonoids, presents a significant challenge due to their complex polycyclic structures. uq.edu.au These compounds are generally found in the Meliaceae family and possess diverse biological activities. uq.edu.au Synthetic strategies aim to assemble the intricate core frameworks of these molecules. For limonoid alkaloids containing a highly substituted pyridine (B92270) core, de novo approaches have been developed. nih.govresearchgate.netchemrxiv.org One strategy involves a convergent approach utilizing existing natural products as scaffolds and intermediates. uq.edu.au For instance, the enantioselective total synthesis of several limonoids, including cipadonoid B, proceranolide, mexicanolide, and khayasin, has been achieved through a convergent strategy involving the synthesis of a cyclohexenone incorporating the limonoid A-ring, followed by a ketal-Claisen reaction with a degraded limonoid C/D-ring equivalent. uq.edu.au Another approach for constructing the core framework of khayanolide-type limonoids features an acylative kinetic resolution, a Grignard addition, and a Nazarov cyclization. researchgate.net The synthesis of bislactone limonoid alkaloids, such as granatumine A, has necessitated the development of novel pyran-to-pyridine conversions. researchgate.netchemrxiv.org

Semisynthesis of Grandifolione Analogues from Precursors

Semisynthesis involves using chemical compounds isolated from natural sources as starting materials to produce novel compounds. wikipedia.org This approach is often employed for complex molecules like this compound, potentially offering a more efficient route than total synthesis. While the provided text does not detail specific semisynthesis routes to this compound from explicit precursors, it mentions the isolation of this compound and 7-deacetylkhivorin (B10754274) from Khaya anthotheca. uonbi.ac.ke this compound itself is considered a precursor in the proposed biosynthesis of other limonoid types like khivorin (B10754266) through a Baeyer-Villiger type cleavage. gla.ac.uk Semisynthesis is a common method in drug discovery to modify natural compounds while retaining desirable properties and altering others. wikipedia.org

Specific Chemical Modifications and Functionalization of this compound

This compound undergoes various chemical modifications that help elucidate its structure and explore its reactivity.

Acetylation of this compound

Acetylation of this compound has been reported. Heating this compound with acetic anhydride (B1165640) in dry pyridine for one hour yields the acetate (B1210297) derivative. rsc.orggla.ac.uk This acetylation product can be purified by thin-layer chromatography and crystallization. rsc.orggla.ac.uk The resulting acetate derivative is an oily compound with a characteristic infrared absorption band at 1742 cm⁻¹ corresponding to acetates and a strong band at 1756 cm⁻¹ for the α,β-epoxycyclopentanone moiety. rsc.org

Other Derivatization Reactions (e.g., Oxidation, Hydrolysis)

This compound can undergo other derivatization reactions, such as oxidation and hydrolysis.

Oxidation: Oxidation of this compound with Jones reagent at 0°C yields a dione (B5365651). rsc.orggla.ac.uk This dione product has a melting point of 229-230°C and shows infrared absorption bands at 1718 cm⁻¹ (cyclohexanone), 1745 cm⁻¹ (acetates), and 1758 cm⁻¹ (α,β-epoxycyclopentanone). rsc.orggla.ac.uk This oxidation corresponds to the formation of a ketone at the C-7 position, resulting in a 7-ketone derivative. rsc.org

Hydrolysis: While direct hydrolysis of this compound is not explicitly detailed in the provided snippets, hydrolysis reactions are mentioned in the context of related limonoids like 7-hydroxy-7-deacetoxykhivorin. rsc.org Hydrolysis of the diacetate of 7-hydroxy-7-deacetoxykhivorin with methanolic potassium hydroxide (B78521) yields a triol. rsc.org This suggests that hydrolysis conditions can be applied to cleave ester linkages within limonoid structures.

Development of Synthetic Routes for Scalable Production and Structural Diversification

The development of synthetic routes for scalable production and structural diversification of limonoids, including this compound, is crucial for further research and potential applications. Scalable synthesis methods aim for efficient and cost-effective production. nih.govarxiv.orgnih.gov Structural diversification allows for the creation of analogues with potentially altered biological activities or improved properties. gestaltu.com While the provided information highlights strategies for the total synthesis of limonoid scaffolds and the derivatization of this compound, specific details on scalable production routes for this compound itself are limited. However, the reported synthetic strategies for various limonoids, employing convergent approaches and novel methodologies, contribute to the broader effort of developing efficient routes for this class of compounds. uq.edu.auresearchgate.netchemrxiv.org The ability to perform specific chemical modifications like acetylation and oxidation on this compound demonstrates avenues for structural diversification. rsc.orggla.ac.ukrsc.org

Biosynthetic Pathways of Grandifolione

Overview of Limonoid Biosynthesis from Triterpenoid (B12794562) Precursors

Limonoids are synthesized via the isoprenoid biosynthetic pathway, which begins with the cyclization of squalene (B77637) frontiersin.org. In plants, the isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methyl-erythritol phosphate (B84403) (MEP) pathway in plastids researchgate.net. These five-carbon units undergo sequential condensation to form the 30-carbon triterpene scaffold, squalene researchgate.net. Squalene is then converted to 2,3-oxidosqualene (B107256) by squalene epoxidase. Oxidosqualene cyclases (OSCs) are the key enzymes that catalyze the cyclization of 2,3-oxidosqualene into various triterpene skeletons researchgate.netfrontiersin.orgmdpi.com.

In the context of limonoid biosynthesis, the triterpene precursors are typically tetracyclic triterpenoids pnas.orgresearchgate.net. Based on stereochemistry, euphol, tirucallol, or their Δ7-isomers like butyrospermol (B1668138) and tirucalla-7,24-dien-3β-ol have been considered biogenetic precursors of limonoids in Meliaceae plants researchgate.net. Recent studies suggest tirucalla-7,24-dien-3β-ol as a likely biogenetic precursor for limonoid biosynthesis researchgate.net. These protolimonoids are formed by scaffold rearrangement and furan (B31954) ring formation, along with the loss of four carbon atoms researchgate.net.

Proposed Biogenetic Route to the Tetranortriterpenoid Skeleton

Limonoids are structurally characterized by a 4,4,8-trimethyl-17-furanyl steroidal skeleton researchgate.net. They are referred to as tetranortriterpenoids because the characteristic tetracyclic triterpene scaffold (protolimonoid) loses four carbons during the formation of the signature furan ring, resulting in the basic C26 limonoid structure biorxiv.org. This process involves scaffold rearrangement and the formation of the furan ring, accompanied by the loss of four carbons from the side chain pnas.orgresearchgate.net.

Grandifolione, with its structure, is considered a natural representative of an intermediate stage in the in vivo transformation of apoeuphol or apotirucallol into the pentenolide system found in limonin (B1675406) rsc.org. This suggests a biogenetic route that involves modifications of the protolimonoid skeleton, including allylic oxidation and epoxidation of a double bond core.ac.uk.

Enzymatic Transformations and Key Intermediates in this compound Formation

The biosynthesis of limonoids from triterpene scaffolds is predicted to involve protolimonoid structures, requiring major biosynthetic steps such as scaffold rearrangements and furan ring formation with the loss of four carbons nih.gov. While the exact enzymatic steps leading specifically to this compound are not fully elucidated, the general pathway for limonoid formation from protolimonoids provides insights.

Scaffold rearrangement is proposed to be initiated by the epoxidation of a double bond, such as the C7 double bond (C7-8 epoxide) nih.gov. Furan ring formation could be initiated through oxidation and cyclization of the C20 tail of a protolimonoid like melianol (B1676181) nih.gov. This compound itself has been described as possessing an α,β-epoxycyclopentanone moiety rsc.org. The presence of an olefinic linkage between C-14 and C-15 being epoxidized has been suggested in the formation of this compound from an apo-euphol or apo-tirucallol skeleton core.ac.uk. The migration of a methyl group from C-14 to C-8 with the loss of a proton from C-15 is also a proposed step in the biogenesis of compounds related to limonin, a pathway where this compound is considered an intermediate core.ac.uk.

Key enzymatic activities involved in the modification of triterpenes into limonoids include oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and possibly other enzymes like isomerases, methyl/acetyltransferases, and hydrolases frontiersin.orgresearchgate.netacs.orgfrontiersin.org. CYP450s are known to play critical roles in the oxidation, hydroxylation, epoxidation, and rearrangement of triterpene structures frontiersin.orgfrontiersin.org. While specific enzymes for this compound biosynthesis are not explicitly detailed in the search results, the general enzymatic machinery for limonoid modification is understood to involve these classes of enzymes acs.org.

This compound has been described as an intermediate in the transformation pathway rsc.org. The isolation of related epoxido-lactone compounds from the same source as this compound lends support to a postulated biosynthetic sequence gla.ac.uk.

Comparative Biosynthetic Analysis with Related Plant Secondary Metabolites

Limonoids are primarily found in the Meliaceae and Rutaceae families pnas.orgmdpi.com. While both families produce limonoids derived from triterpenoid precursors, there are differences in the types of limonoids produced and proposed biosynthetic intermediates biorxiv.orgnih.gov. Meliaceae limonoids are proposed to originate from azadirone-type intermediates, which have an intact ring scaffold, whereas Rutaceae limonoids are often derived from nomilin-type intermediates, featuring a seco-A,D ring scaffold biorxiv.org.

Despite these differences, some initial biosynthetic steps appear conserved between Meliaceae and Rutaceae species nih.gov. The formation of the protolimonoid melianol from 2,3-oxidosqualene involves conserved enzymes in both Melia azedarach (Meliaceae) and Citrus sinensis (Rutaceae) pnas.orgbiorxiv.org. Conserved scaffold modifications are proposed to convert protolimonoids to true limonoids biorxiv.org. However, beyond these initial steps, the pathways diverge, leading to the diverse structures observed in each family biorxiv.org.

This compound, being a Meliaceae limonoid, is likely synthesized through a pathway involving azadirone-type intermediates or related ring-intact protolimonoids, undergoing specific enzymatic modifications characteristic of this family biorxiv.orgclockss.org. Comparative analysis of the various protolimonoid structures suggests that C-1, C-7, and C-21 hydroxylation and/or acetoxylation are part of the conserved tailoring process before the pathways diverge biorxiv.org. The structural features of this compound, such as its oxygenation pattern and the epoxycyclopentanone moiety, are a result of these enzymatic transformations acting on a protolimonoid scaffold within the Meliaceae biosynthetic machinery.

Biological Activities of Grandifolione: in Vitro and Mechanistic Insights

Antiprotozoal Activities of Grandifolione

Studies have investigated the efficacy of this compound against several key protozoan pathogens responsible for significant global health burdens. These investigations have primarily focused on in vitro assessments of its inhibitory effects.

Antiplasmodial Efficacy Against Plasmodium falciparum Strains (e.g., K1 Strain)

This compound has shown promising antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Specifically, it has been evaluated against the multidrug-resistant K1 strain of P. falciparum.

Bioassay-guided purification of the petroleum ether extract from Khaya anthotheca seeds identified this compound as one of the active antiplasmodial constituents. Studies have reported that this compound inhibited the P. falciparum K1 strain with an IC50 value of 0.732 µg/mL mdpi.comnih.gov. Another study reported an IC50 of 0.79 µg/mL against the K1 strain nih.gov. Compared to 7-deacetylkhivorin (B10754274), another limonoid isolated from the same source, this compound demonstrated lower toxicity towards L6 cells, resulting in a higher selectivity index (SI = 64 for this compound vs. SI = 11 for 7-deacetylkhivorin) researchgate.net.

The petroleum ether extract itself showed activity against Plasmodium falciparum with an IC50 value of 0.955 µg/mL researchgate.netmdpi.com.

The following table summarizes the antiplasmodial activity of this compound against P. falciparum K1 strain:

| Compound | P. falciparum Strain | IC50 (µg/mL) | Selectivity Index (vs. L6 cells) | Source |

| This compound | K1 | 0.732 | - | mdpi.comnih.gov |

| This compound | K1 | 0.79 | - | nih.gov |

| This compound | K1 | 0.732 | 64 | researchgate.net |

| Crude Extract | P. falciparum | 0.955 | - | researchgate.netmdpi.com |

Note: Selectivity index data was not consistently reported across all sources for all IC50 values.

Antitrypanosomal Activity Against Trypanosoma brucei Species (rhodesiense, brucei, cruzi)

This compound has also been investigated for its activity against Trypanosoma brucei species, which are the causative agents of African trypanosomiasis (T. brucei rhodesiense and T. brucei gambiense) and Chagas disease (T. cruzi).

Studies have reported marginal activities of this compound against Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense, and Trypanosoma cruzi researchgate.net. One source provides specific IC50 values for this compound against these species: T. brucei rhodesiense (10.66 µg/mL), T. brucei brucei (20.97 µg/mL), and T. cruzi (13.31 µg/mL) nih.gov. The petroleum ether extract of Khaya anthotheca also showed activity against Trypanosoma brucei rhodesiense with an IC50 of 5.72 µg/mL researchgate.netmdpi.com.

The antitrypanosomal activities of this compound are summarized below:

| Compound | Trypanosoma Species | IC50 (µg/mL) | Source |

| This compound | T. brucei rhodesiense | 10.66 | nih.gov |

| This compound | T. brucei brucei | 20.97 | nih.gov |

| This compound | T. cruzi | 13.31 | nih.gov |

| Crude Extract | T. brucei rhodesiense | 5.72 | researchgate.netmdpi.com |

Antileishmanial Activity Against Leishmania donovani

The activity of this compound against Leishmania donovani, a causative agent of visceral leishmaniasis, has also been assessed.

Similar to its effects on trypanosomes, this compound demonstrated marginal activity against Leishmania donovani researchgate.net. An IC50 value of 0.732 µg/mL against Leishmania donovani has been reported for this compound nih.gov.

The antileishmanial activity of this compound is shown below:

| Compound | Leishmania Species | IC50 (µg/mL) | Source |

| This compound | L. donovani | 0.732 | nih.gov |

Cellular and Molecular Mechanisms of Action in Protozoan Pathogens

While the in vitro antiprotozoal activities of this compound have been documented, the specific cellular and molecular mechanisms by which it exerts its effects on protozoan pathogens are not clearly elucidated in the provided search results.

Identification of Parasitic Targets and Pathways Affected

Information specifically identifying the molecular targets or affected pathways of this compound within Plasmodium, Trypanosoma, or Leishmania parasites was not found in the reviewed literature. While general mechanisms of action for some antiprotozoal drugs involve targeting essential parasitic processes, the precise interactions of this compound at a molecular level require further investigation.

Modulation of Essential Parasitic Enzymes or Macromolecules

Studies have evaluated the in vitro activity of this compound against several protozoan parasites, including Plasmodium falciparum, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani. wikipedia.orgnih.gov These investigations have primarily focused on determining the compound's ability to inhibit parasite growth, as indicated by IC₅₀ values. wikipedia.orgnih.govnih.govwikipedia.org

While this compound has demonstrated antiparasitic activity, detailed mechanistic insights into its modulation of specific essential parasitic enzymes or macromolecules are limited in the provided search results. One study mentioned molecular docking studies investigating interactions with T. cruzi trypanothione (B104310) reductase (TR), but reported no in vitro effect on the enzyme by the tested compounds. newdrugapprovals.org Limonoids, as a class of compounds found in the Meliaceae family (which includes the source of this compound), have been associated with dose-dependent antiparasitic activities, with some studies mentioning compounds like gedunin (B191287) in this context. wikipedia.org However, a specific mechanism of action for this compound involving the direct modulation of a particular parasitic enzyme or macromolecule is not explicitly detailed in the available information.

The in vitro antiparasitic activities of this compound against various strains are summarized in the table below:

| Parasite Species | Strain | IC₅₀ (µg/ml) | IC₅₀ (µM) | Reference |

| Plasmodium falciparum | K1 | 0.732 | 1.331 | wikipedia.org |

| Trypanosoma brucei rhodesiense | STIB 900 | 10.66 | 20.97 | wikipedia.org |

| Trypanosoma cruzi | Tulahuen C4 | 20.9 | - | nih.gov |

| Leishmania donovani | MHOMET-67/L82 | 13.31 | - | wikipedia.org |

Note: IC₅₀ values may vary slightly between studies due to differences in methodologies and parasite strains.

In Vitro Cytotoxicity Assessment in Mammalian Cell Lines

To evaluate the potential toxicity of this compound to host cells, in vitro cytotoxicity assessments have been conducted using mammalian cell lines.

Evaluation Against L6 Rat Skeletal Myoblast Cells

L6 rat skeletal myoblast cells are commonly used to assess the cytotoxicity of compounds in parallel with antiparasitic evaluations. wikipedia.orgnih.govnih.govnih.govwikipedia.orgwikipedia.org Several studies have reported the cytotoxicity of this compound against L6 cells, providing CC₅₀ or IC₅₀ values. wikipedia.orgnih.govwikipedia.orgnih.gov

The cytotoxicity data for this compound against L6 cells is presented below:

| Cell Line | Assay Type | CC₅₀ (µg/ml) | CC₅₀ (µM) | Reference |

| L6 rat skeletal myoblast | In vitro | 44.7 | 84.7 | wikipedia.org |

| L6 rat skeletal myoblast | In vitro | 44.7 | - | nih.govnih.gov |

| L6 rat skeletal myoblast | In vitro | 44.7 | - | wikipedia.org |

| L6 rat skeletal myoblast | In vitro | 44.7 | - | nih.gov |

Note: CC₅₀ values indicate the concentration of the compound required to reduce cell viability by 50%.

Assessment of Selectivity Indices

The selectivity index (SI) is a crucial parameter that indicates the ratio of a compound's cytotoxicity to its antiparasitic activity (SI = CC₅₀ on mammalian cells / IC₅₀ on parasite). A higher selectivity index suggests that a compound is more toxic to the parasite than to the host cells, indicating a potentially favorable therapeutic window. nih.govmims.com Selectivity indices for this compound have been calculated based on its activity against various parasites and its cytotoxicity against L6 cells. nih.govwikipedia.orgnih.govnih.govwikipedia.org

The selectivity indices of this compound against different parasites are shown in the table below:

| Parasite Species | Strain | IC₅₀ (µg/ml) | CC₅₀ (L6 cells, µg/ml) | Selectivity Index (SI) | Reference |

| Plasmodium falciparum | K1 | 0.732 | 44.7 | 61.1 | wikipedia.org |

| Trypanosoma brucei rhodesiense | STIB 900 | 10.66 | 44.7 | 4.2 | wikipedia.org |

| Trypanosoma cruzi | Tulahuen C4 | 20.9 | 44.7 | 2.1 | nih.gov |

| Leishmania donovani | MHOMET-67/L82 | 13.31 | 44.7 | 3.4 | wikipedia.org |

Note: Selectivity indices are calculated as CC₅₀ (L6) / IC₅₀ (Parasite).

Comparative Cytotoxicity Against Other Non-Parasitic Cells (e.g., Vero, CHO, WI-38)

While cytotoxicity testing against a range of mammalian cell lines is important for a comprehensive safety assessment, the provided search results primarily focus on the cytotoxicity of this compound against L6 rat skeletal myoblast cells in the context of antiparasitic activity. Although other non-parasitic cell lines such as Vero (African green monkey kidney) and WI-38 (human lung fibroblast) cells are commonly used in in vitro cytotoxicity assays nih.govmims.comwikipedia.org, specific data on the cytotoxicity of this compound against these cell lines were not found in the analyzed search results.

Structure Activity Relationships Sar of Grandifolione and Its Analogues

Impact of Structural Moieties on Antiprotozoal Potency

The antiprotozoal potency of grandifolione and its analogues is significantly influenced by the various structural moieties present in the molecule. The complex tetranortriterpenoid skeleton, characteristic of limonoids, serves as the fundamental scaffold for bioactivity. Modifications to this core structure, as well as to the peripheral functional groups, can lead to substantial changes in efficacy against different protozoan species.

This compound, isolated from Khaya anthotheca, has demonstrated notable activity against Plasmodium falciparum (the causative agent of malaria), Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis), and Trypanosoma cruzi (the causative agent of Chagas disease). A comparative analysis of the antiprotozoal activity of this compound with its naturally occurring analogue, 7-deacetylkhivorin (B10754274), reveals the importance of specific substitutions. Both compounds exhibit activity against P. falciparum, with this compound showing an IC50 value of 0.732 µg/mL and 7-deacetylkhivorin an IC50 of 1.37 µg/mL against the K1 strain. This suggests that the acetylation at the C-7 position in this compound may contribute to its enhanced antiplasmodial potency.

Furthermore, studies on other limonoids isolated from the Khaya genus, such as gedunin (B191287), methylangolensate, and 6-acetylswietenolide, have provided a broader understanding of the SAR. nih.gov Gedunin, in particular, has shown potent antiplasmodial activity, often with greater potency than this compound in some assays. nih.gov This highlights that while the core limonoid structure is crucial, the specific arrangement and nature of oxygenated functional groups and other substituents play a pivotal role in modulating the antiprotozoal effects.

The following table summarizes the in vitro antiprotozoal activity of this compound and related limonoids, providing a basis for understanding the impact of their structural moieties.

| Compound | Protozoan Species | Strain | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Plasmodium falciparum | K1 | 0.732 |

| This compound | Trypanosoma brucei rhodesiense | STIB 900 | 10.66 |

| This compound | Trypanosoma cruzi | Tulahuen C4 | 20.9 |

| 7-deacetylkhivorin | Plasmodium falciparum | K1 | 1.37 |

| Gedunin | Plasmodium falciparum | W2/Indochina | 1.25 |

| Methylangolensate | Plasmodium falciparum | W2/Indochina | 9.63 |

| 1-deacetylkhivorin | Plasmodium falciparum | W2/Indochina | 2.50 |

| 6-acetylswietenolide | Plasmodium falciparum | W2/Indochina | 4.25 |

Role of Specific Functional Groups and Stereochemistry in Bioactivity

The bioactivity of this compound is intricately linked to its specific functional groups and stereochemistry. The presence and orientation of these features dictate the molecule's interaction with biological targets and, consequently, its antiprotozoal efficacy.

The furan (B31954) ring, a characteristic feature of many limonoids, is widely considered to be a critical pharmacophore for their biological activities. This moiety is believed to be involved in key interactions with target proteins, and its removal or modification often leads to a significant loss of potency. The acetate (B1210297) groups present in this compound also appear to play a role in its bioactivity. As observed in the comparison with 7-deacetylkhivorin, the presence of an acetyl group at the C-7 position seems to enhance antiplasmodial activity. This could be due to improved cell permeability or a more favorable interaction with the target site.

Stereochemistry is another crucial determinant of the biological activity of this compound. longdom.org As a chiral molecule with multiple stereocenters, its three-dimensional arrangement is precise and essential for its interaction with specific biological receptors or enzymes, which are themselves chiral. longdom.org Any alteration in the stereochemistry at these centers could lead to a significant decrease or complete loss of antiprotozoal activity, as the molecule may no longer be able to bind effectively to its target. The specific spatial arrangement of the various rings and substituents in the this compound molecule is therefore fundamental to its mechanism of action.

Correlation Between Structural Modifications and Target Interaction

While the precise molecular targets of this compound in protozoan parasites have not yet been definitively identified, the correlation between structural modifications and bioactivity provides clues about its potential interactions. The SAR data suggests that this compound likely interacts with a specific binding pocket on a key parasite protein, and that this interaction is sensitive to the structural and electronic properties of the ligand.

The importance of the furan ring and the oxygenated functional groups suggests that hydrogen bonding and hydrophobic interactions are likely key components of the binding mode. Modifications that alter the molecule's ability to form these interactions would be expected to reduce its affinity for the target, leading to decreased antiprotozoal activity.

Molecular docking studies on other natural products with antiprotozoal activity have shown that these compounds often target essential parasite enzymes that are distinct from their host counterparts. nih.gov Potential targets for this compound could include enzymes involved in parasite-specific metabolic pathways, protein synthesis, or cellular signaling. For instance, enzymes like dihydrofolate reductase or proteases, which are validated drug targets in some protozoa, could be investigated as potential targets for this compound. Further research, including molecular docking and experimental validation, is necessary to elucidate the precise molecular target and the specific interactions that govern the antiprotozoal activity of this compound.

Conformational Analysis and Pharmacophore Elucidation of this compound

The conformational flexibility of this compound and the identification of its pharmacophore are essential for understanding its biological activity and for the rational design of more potent analogues. Conformational analysis, which can be performed using computational methods and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, would reveal the preferred three-dimensional shapes of the molecule in solution. nih.govmdpi.com This is critical because the bioactive conformation, the shape the molecule adopts when it binds to its target, may be one of several low-energy conformations.

A pharmacophore model for this compound would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, and the furan ring) that are necessary for its antiprotozoal activity. nih.gov By analyzing the structures of this compound and other active limonoids, a common pharmacophore hypothesis could be generated. This model would serve as a valuable tool for virtual screening of chemical libraries to identify new compounds with the potential for similar bioactivity. Furthermore, a well-defined pharmacophore model can guide the synthetic modification of the this compound scaffold to optimize its interaction with the biological target and improve its therapeutic properties. While specific studies on the conformational analysis and pharmacophore elucidation of this compound are not yet available, the application of these computational and experimental approaches holds significant promise for advancing the development of this class of natural products as antiprotozoal agents.

Advanced Research Methodologies in Grandifolione Studies

Cheminformatics and Computational Chemistry Approaches

Cheminformatics and computational chemistry play a crucial role in the in silico investigation of grandifolione. Cheminformatics focuses on using computers to manage and analyze chemical information, while computational chemistry applies physical principles to calculate molecular properties and behavior github.io. These methods enable researchers to predict interactions, analyze structure-activity relationships, and screen for potential biological targets without extensive experimental work.

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand, such as this compound) to another (a receptor, such as a protein) to form a stable complex jscimedcentral.com. This process helps estimate the binding affinity and stability of the interaction jscimedcentral.com. Molecular dynamics simulations extend this by simulating the dynamic behavior of the molecular system over time, providing insights into the stability of the ligand-receptor complex and potential inhibitory mechanisms mdpi.comjpionline.org. These simulations can reveal the specific amino acid residues involved in binding and the nature of the interactions, such as hydrogen bonds and hydrophobic contacts bhu.ac.in. Studies utilizing molecular docking and dynamics simulations can assess the potential of compounds like this compound to interact with specific biological targets, such as enzymes or receptors, which is crucial in drug discovery mdpi.combhu.ac.in.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to build predictive models correlating the chemical structure of compounds with their biological activity nih.gov. By analyzing a series of compounds with known activities, QSAR models can identify structural features that are important for activity and predict the activity of new, untested compounds researchgate.net. This methodology has been extensively applied in the search for plant-derived antimalarial drugs, a category that includes compounds like this compound dufuhselibrary.com.ng. QSAR studies can help prioritize compounds for synthesis and biological testing, streamlining the drug discovery process.

Virtual Screening for Novel Biological Targets

Virtual screening is a computational technique used to evaluate large libraries of compounds to identify potential drug candidates that can bind to a biological target nvidia.com. This approach can be either structure-based, using the 3D structure of the target protein, or ligand-based, using known active molecules as templates nvidia.com. Virtual screening can complement traditional high-throughput screening by computationally sifting through millions of compounds to identify those most likely to exhibit desired activity nvidia.comschrodinger.com. For this compound, virtual screening could be employed to identify novel biological targets that the compound might interact with, expanding the understanding of its potential pharmacological effects researchgate.netfrontiersin.org.

Omics Technologies for Mechanistic Elucidation (e.g., Metabolomics, Proteomics)

Omics technologies provide large-scale, comprehensive analyses of biological molecules within a system humanspecificresearch.orgnih.gov. Metabolomics focuses on the complete set of small molecules (metabolites) in a biological sample, offering a snapshot of the organism's physiological state humanspecificresearch.orgsilicogene.com. Proteomics involves the large-scale study of proteins, their abundance, and functions humanspecificresearch.orgfrontlinegenomics.com. Applying these technologies to study the effects of this compound can help elucidate the molecular mechanisms underlying its biological activities. By analyzing changes in metabolite or protein profiles in response to this compound exposure, researchers can gain insights into the pathways and processes affected by the compound silicogene.com. Multi-omics approaches, which combine data from different omics levels, can provide a more holistic understanding of complex biological mechanisms frontlinegenomics.com.

Microbial Transformation and Biocatalysis of this compound

Microbial transformation and biocatalysis offer environmentally friendly and selective methods for modifying natural products like this compound mdpi.cominteresjournals.org. Microorganisms, such as bacteria and fungi, or their isolated enzymes can catalyze specific chemical reactions, leading to the production of new derivatives with potentially altered or improved biological activities mdpi.comfrontiersin.org. This approach can be used to generate structural diversity in triterpenoid (B12794562) skeletons, which is valuable for structure-activity relationship studies mdpi.com. Microbial transformations can achieve chemo-, regio-, and stereospecific hydroxylations that are difficult to perform through traditional chemical synthesis mdpi.com. Research in this area could explore the use of microbial systems to transform this compound into novel analogs, expanding the repertoire of this compound-based compounds for further investigation.

Sustainable Sourcing and Cultivation Techniques for this compound-Producing Plants

This compound is found in plants, such as Khaya anthotheca researchgate.netresearchgate.net. Ensuring a sustainable supply of this compound requires responsible sourcing and cultivation practices for these producing plants aptean.comspecright.com. Sustainable sourcing involves obtaining materials in ways that minimize environmental impact, support fair labor, and ensure long-term economic viability specright.comprocurementtactics.com. This includes practices like responsible farming, water conservation, and reducing emissions specright.com. Innovative farming techniques such as hydroponics and vertical farming, as well as regenerative agriculture, can contribute to more sustainable cultivation by improving soil health, reducing reliance on synthetic inputs, and conserving resources aptean.comagritechtomorrow.com. Local and regional sourcing networks can also shorten supply chains and reduce carbon footprints specright.comgreenbytes.is. Implementing sustainable sourcing and cultivation techniques is essential for the long-term availability of this compound while minimizing ecological impact.

Future Perspectives and Research Trajectories for Grandifolione

Elucidation of Undiscovered Mechanisms of Action for Antiprotozoal Activity

While Grandifolione has shown efficacy against protozoa, the precise mechanisms by which it exerts its effects are not yet fully understood. Future research needs to focus on detailed investigations into the molecular targets and pathways affected by this compound within the parasite. This could involve biochemical assays, cell biology techniques, and potentially "-omics" approaches (like transcriptomics or proteomics) to identify how the compound disrupts essential parasite functions. Elucidating the mechanism of action is crucial for understanding how this compound kills or inhibits protozoa and can provide valuable insights for the rational design of more potent and selective derivatives. nih.gov Understanding the specific vulnerabilities of the protozoan machinery that this compound targets can aid in developing targeted therapies. nih.gov

Exploration of Novel Therapeutic Applications Beyond Antiprotozoal Effects

Beyond its established antiprotozoal activity, this compound and related limonoids from the Khaya genus have shown a range of other biological activities, including anticancer, anti-inflammatory, neuroprotection, antimicrobial, and antifungal effects. researchgate.net This suggests that this compound may have therapeutic applications beyond parasitic infections. Future research should explore these potential applications through in vitro and in vivo studies to determine the efficacy and underlying mechanisms in different disease models. Investigating its activity against other pathogens or in conditions like inflammation or cancer could broaden the therapeutic scope of this compound. researchgate.net

Development of this compound-Inspired Chemical Entities with Enhanced Selectivity and Potency

The limonoid structure of this compound provides a scaffold for the development of novel chemical entities with potentially enhanced therapeutic properties. researchgate.net Future research should focus on the semi-synthesis and synthesis of this compound derivatives. mdpi.com This involves modifying the chemical structure of this compound to improve its potency, selectivity, pharmacokinetic properties, and reduce potential toxicity. researchgate.netmdpi.com Structure-activity relationship (SAR) studies are essential in this process to understand how specific structural modifications influence biological activity. researchgate.net Rational drug design approaches, guided by the elucidated mechanisms of action, can lead to the development of this compound-inspired compounds with optimized profiles for targeted therapies. mdpi.com

Interdisciplinary Research Integrating Phytochemistry, Parasitology, and Medicinal Chemistry

Advancing the research on this compound necessitates a collaborative approach involving multiple scientific disciplines. Future efforts should emphasize interdisciplinary research integrating phytochemistry (the study of compounds from plants), parasitology (the study of parasites), and medicinal chemistry (the design and synthesis of medicinal compounds). mdpi.comtjpps.orgresearchgate.net Phytochemists can focus on optimizing the isolation and purification of this compound and identifying other bioactive compounds from Khaya anthotheca. Parasitologists can conduct detailed studies on the effects of this compound on various protozoan species and their life cycles. Medicinal chemists can utilize the knowledge gained from phytochemistry and parasitology to design and synthesize novel derivatives with improved properties. This integrated approach is crucial for a comprehensive understanding of this compound and its potential as a therapeutic agent. mdpi.com

Addressing Challenges in this compound Research and Future Directions

Several challenges need to be addressed in the future research of this compound. These may include optimizing the isolation yield of this compound from its natural source, developing scalable and cost-effective synthesis or semi-synthesis methods, conducting comprehensive preclinical studies to assess efficacy and safety in relevant animal models, and addressing potential issues related to solubility, bioavailability, and metabolism. nih.gov Future directions should also involve exploring novel drug delivery systems to enhance the efficacy and reduce potential side effects of this compound. Furthermore, investigating potential synergistic effects of this compound with existing antiparasitic drugs could lead to improved treatment strategies and help mitigate the development of drug resistance. nih.gov

Q & A

Q. How can machine learning models predict this compound’s off-target effects, and what training datasets ensure reliability?

- Methodological Answer : Train neural networks (e.g., DeepChem) on ChEMBL or PubChem bioactivity data. Use SHAP (SHapley Additive exPlanations) to interpret feature importance. Validate against in vitro panel screens (e.g., Eurofins CEREP panel). Address overfitting via k-fold cross-validation and external test sets .

Guidance for Addressing Contradictions & Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.